molecular formula C9H6BrN3O2 B1438680 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 1099687-28-1

4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No.: B1438680
CAS No.: 1099687-28-1
M. Wt: 268.07 g/mol
InChI Key: WTEPQFGPVWZUCL-UHFFFAOYSA-N
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Description

4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (CAS 1099687-28-1) is a high-purity benzoic acid hybrid building block of significant interest in medicinal chemistry and anticancer research. This compound features a bromine substituent and a 1,2,4-triazole ring, a privileged scaffold in drug discovery known for its versatile biological properties . The molecular formula is C9H6BrN3O2 with a molecular weight of 268.07 g/mol . Its primary research value lies as a synthetic intermediate for the development of novel bioactive molecules. Scientific literature establishes that structural analogs, specifically 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, demonstrate potent in vitro cytotoxic activities . These hybrids have shown promising inhibitory effects against human cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116), with some compounds exhibiting IC50 values superior to the reference drug doxorubicin . Furthermore, some derivatives induce apoptosis in cancer cells, indicating a potential mechanism of action for halting proliferation . Research into similar triazole-benzoic acid structures also highlights potential antioxidant activity , making this compound a valuable scaffold for multifunctional biological evaluation . This product is provided for chemical synthesis and biological screening purposes. It is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-2-(1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-6-1-2-7(9(14)15)8(3-6)13-5-11-4-12-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEPQFGPVWZUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N2C=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The preparation of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid typically involves the nucleophilic substitution of a halogenated benzoic acid precursor with a 1,2,4-triazole moiety. The key synthetic strategies are:

  • Starting Material : 4-bromo-2-halobenzoic acid or 4-bromo-2-iodobenzoic acid derivatives are commonly used as precursors. The bromo substituent is retained, while the halogen at the 2-position is substituted by the triazole ring.

  • Coupling Reaction : The reaction is usually performed via copper(I)-catalyzed coupling (Ullmann-type or copper-catalyzed azole coupling) between the halobenzoic acid and 1H-1,2,4-triazole.

  • Reaction Conditions :

    • Base: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) is used to deprotonate the triazole and facilitate nucleophilic attack.
    • Catalyst: Copper(I) iodide (CuI) is the preferred catalyst.
    • Solvent: High boiling point polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: Elevated temperatures, often 100–140 °C, sometimes under microwave irradiation to accelerate the reaction.
    • Time: Several hours to overnight to ensure complete conversion.
  • Example Reaction Scheme :

Step Reagents & Conditions Outcome
1 4-bromo-2-iodobenzoic acid + 1H-1,2,4-triazole + Cs2CO3 + CuI in DMF, 120 °C, 12 h Formation of this compound via coupling

This method provides good yields and regioselectivity, favoring substitution at the 2-position while retaining the 4-bromo substituent intact.

Purification and Isolation

  • Post-Reaction Workup :

    • Acidification of the reaction mixture to precipitate the benzoic acid product.
    • Extraction with ethyl acetate or other organic solvents.
    • Washing to remove copper residues and inorganic salts.
  • Purification Techniques :

    • Recrystallization from solvents such as ethyl acetate or ethanol.
    • Slurrying in ethyl acetate to remove regioisomeric impurities.
    • Chromatographic methods (flash chromatography or preparative HPLC) may be employed for small-scale or research purposes but are less favored for industrial scale due to cost and complexity.
  • Crystalline Salt Formation :

    • Formation of crystalline potassium salts of the acid can improve purity and facilitate handling.
    • Salt breaking (acidification) followed by recrystallization yields regioisomerically pure this compound.
  • Advantages :

    • The direct solid-liquid separation and crystallization steps reduce the number of purification steps, making the process more amenable to scale-up.

Characterization and Confirmation of Structure

  • NMR Spectroscopy :

    • Proton NMR shows characteristic aromatic doublets for the benzoic acid moiety in the region 7.6–8.2 ppm.
    • The triazole proton signals appear as singlets typically around 8.5–9.5 ppm.
    • Carbon NMR confirms the carboxyl carbon resonance around 165–170 ppm.
  • Mass Spectrometry :

    • Molecular ion peaks consistent with the expected molecular weight.
    • Fragmentation patterns confirm the presence of the brominated benzoic acid and triazole moieties.
  • X-ray Powder Diffraction (XRPD) :

    • Used to confirm the crystalline form and purity of the final product or its potassium salt.
    • Characteristic diffraction peaks at specific 2θ angles confirm the identity and crystalline nature of the compound.

Comparative Summary of Preparation Methods

Aspect Method Based on Literature Comments
Starting Material 4-bromo-2-iodobenzoic acid or 4-bromo-2-halobenzoic acid Iodo derivative more reactive but more expensive
Coupling Reagents 1H-1,2,4-triazole, Cs2CO3, CuI Copper catalysis essential for coupling
Solvent DMF or DMSO High boiling point solvents facilitate reaction
Temperature 100–140 °C, sometimes microwave-assisted Elevated temperature improves yield and rate
Purification Acidification, extraction, recrystallization, salt formation Crystalline potassium salts improve purity
Yield Moderate to good (typically 50–80%) Dependent on reaction conditions and purification
Scalability Amenable to scale-up with optimized crystallization steps Reduction in chromatographic steps improves feasibility

Research Findings and Notes

  • The synthesis of this compound is well-established with reproducible yields and purity when proper reaction and purification conditions are employed.

  • The choice of halogen at the 2-position influences the reaction efficiency; iodine derivatives react faster but are costlier than bromo derivatives, which require optimized conditions for good yields.

  • The formation of crystalline potassium salts is a novel approach that enhances the purity and facilitates the isolation of regioisomerically pure compounds, which is critical for pharmaceutical applications.

  • The compound serves as a key intermediate in the synthesis of biologically active molecules, including orexin receptor antagonists, highlighting the importance of efficient and scalable preparation methods.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of various derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, triazole derivatives, and esters. These products can be further utilized in various chemical and biological applications .

Scientific Research Applications

Chemistry

4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid serves as a versatile building block in organic synthesis. It can be utilized in various reactions such as:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or thiols.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.

These reactions facilitate the development of more complex molecules for research and industrial applications.

Biology and Medicine

This compound has garnered attention for its potential anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation by inducing apoptosis through mechanisms involving caspase pathways .

Case Study: Anticancer Activity
A study evaluated various triazole benzoic acid hybrids, including this compound. In vitro tests showed that certain derivatives exhibited IC50 values ranging from 15.6 to 23.9 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, demonstrating promising selectivity compared to doxorubicin .

Industrial Applications

In the industrial sector, this compound is utilized as a precursor for synthesizing pharmaceuticals and agrochemicals. Its unique structure allows for targeted modifications that enhance efficacy in drug development and material sciences .

CompoundCell LineIC50 (µM)Reference
This compoundMCF-715.6
This compoundHCT-11623.9
DoxorubicinMCF-719.7
DoxorubicinHCT-11622.6

Table 2: Chemical Reactions Involving the Compound

Reaction TypeDescription
SubstitutionBromine atom replaced by nucleophiles
EsterificationFormation of esters from carboxylic acids
Oxidation/ReductionRedox reactions involving the triazole ring

Mechanism of Action

The mechanism of action of 4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
  • Applications : Demonstrated anticancer activity against HCT-116 and MCF-7 cell lines (IC₅₀ = 15.6–18.7 µM) .
  • Physical Properties : Higher melting point (318–320°C) compared to its 3-substituted isomer (262–268°C) due to stronger intermolecular interactions .
  • Coordination Chemistry : Used in Co(II) coordination polymers for photocatalytic dye degradation .
3-(1H-1,2,4-Triazol-1-yl)benzoic Acid
  • Structure : Triazole at C3.
  • Physical Properties : Lower melting point (262–268°C) than the C4 isomer, reflecting differences in crystal packing .

Key Difference : The position of the triazole group significantly impacts biological activity and material properties. The C4 isomer shows superior anticancer activity, while the C2 brominated analog (target compound) may exhibit enhanced reactivity in substitution reactions .

Substituent Variations

4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzonitrile
  • Structure : Nitrile group replaces carboxylic acid.
  • Synthesis : Synthesized via nucleophilic aromatic substitution (94% yield) .
  • Applications: Potential intermediate in agrochemicals; nitrile group alters electronic properties compared to the carboxylic acid analog.
4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic Acid
  • Structure: Additional methylthio and amino groups on the triazole.
  • Biological Activity : Enhanced anticancer activity (IC₅₀ = 15.6 µM) due to improved binding affinity .

Key Difference : Substituents on the triazole ring modulate electronic and steric effects, influencing interactions with biological targets (e.g., cytochrome P450 enzymes ).

Halogenated Derivatives

4-Bromo-8-arylisoBBT Derivatives
  • Structure : Bromine on a thiadiazole-fused benzoic acid.
  • Applications : Used in cross-coupling reactions for optoelectronic materials .

Key Difference: Bromine in the target compound increases molecular weight and reactivity compared to non-halogenated analogs, facilitating applications in synthetic chemistry .

Coordination Chemistry and Material Science

  • Co(II) Coordination Polymers : 4,4′-(1H-1,2,4-Triazol-1-yl)methylenebis(benzoic acid) forms polymers with dye adsorption and photocatalytic properties .
  • Role of Bromine: The target compound’s bromine may introduce halogen bonding, altering polymer topology compared to non-brominated analogs .

Biological Activity

Overview

4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid (C9H6BrN3O2) is a compound notable for its diverse biological activities, particularly in the field of cancer research. Its structure features a bromine atom and a triazole ring, which contribute to its unique biochemical properties. This article explores its biological activity, mechanisms of action, and potential applications in medicine.

PropertyDetails
Molecular Formula C9H6BrN3O2
IUPAC Name This compound
InChI Key WTEPQFGPVWZUCL-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. Research indicates that it can inhibit the activity of key enzymes involved in cancer cell proliferation, such as:

  • Topoisomerases
  • Kinases

These interactions lead to significant cellular effects, including the induction of apoptosis in cancer cells. Specifically, it has been shown to activate caspase pathways that are crucial for programmed cell death .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound and its derivatives. A notable study synthesized a series of triazole-benzoic acid hybrids and tested their cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated:

  • IC50 Values : The most potent compounds exhibited IC50 values ranging from 15.6 to 23.9 µM , which were comparable to doxorubicin (19.7 µM for MCF-7 and 22.6 µM for HCT-116) .

The study highlighted that compounds with electron-rich groups showed enhanced cytotoxicity. For instance, compound 2 demonstrated IC50 values of 18.7 µM against MCF-7 cells .

Induction of Apoptosis

Further investigations revealed that specific derivatives like compounds 2 and 14 not only inhibited proliferation but also induced apoptosis in MCF-7 cells. This was evidenced by morphological changes consistent with apoptotic cell death and activation of apoptotic markers .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, comparisons with similar compounds were made:

CompoundKey DifferencesBiological Activity
4-(1H-1,2,4-triazol-1-yl)benzoic acidLacks bromine; potentially lower reactivityLower anticancer activity
2-(1H-1,2,4-triazol-1-yl)terephthalic acidAdditional carboxylic group; affects solubilityVaries based on structure

The presence of the bromine atom in 4-bromo derivatives enhances reactivity and may contribute to improved biological activity compared to non-brominated counterparts .

Case Studies and Research Findings

Several case studies have been published detailing the synthesis and biological evaluation of triazole derivatives:

  • Synthesis and Evaluation : A series of hybrids were synthesized with varying substituents to assess their cytotoxic effects against cancer cell lines. The study found that certain modifications significantly increased potency while reducing toxicity to normal cells .
  • Structure-Aactivity Relationship (SAR) : The relationship between chemical structure and biological activity was explored through quantitative structure–activity relationship (QSAR) models. This analysis provided insights into how specific functional groups influence efficacy against cancer cells .

Q & A

Basic Research Questions

Q. How is 4-(1H-1,2,4-triazol-1-yl)benzoic acid synthesized, and what analytical methods validate its purity?

  • Methodology : The compound is typically synthesized via refluxing hydrazide derivatives in polar solvents like DMSO, followed by crystallization (e.g., ice-water quenching). Purity is confirmed using NMR, MS, and melting point analysis. For brominated analogs (e.g., 4-bromo derivatives), bromination steps are introduced post-synthesis .

Q. What crystallographic techniques are used to determine the structure of metal complexes involving this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed, with data processed using SHELX programs (e.g., SHELXL for refinement). Structural validation includes R-factor analysis, thermal displacement parameters, and hydrogen bonding networks. For example, Cd(II) and Cu(II) coordination polymers with 3D frameworks were characterized this way .

Q. How does the compound interact with cytochrome P450 enzymes like CYP199A4?

  • Methodology : Binding studies use UV-Vis spectroscopy (Soret band shifts) and X-ray crystallography. For instance, displacement of 4-(1H-1,2,4-triazol-1-yl)benzoic acid by 4-methoxybenzoic acid in CYP199A4 shifts the Soret band from 421 nm to 396 nm, indicating ligand competition .

Advanced Research Questions

Q. How can structural modifications optimize anticancer activity while minimizing cytotoxicity in normal cells?

  • Methodology : Structure-activity relationship (SAR) studies compare IC50 values against cancer (e.g., MCF-7, HCT-116) and normal (e.g., RPE-1) cell lines. Hybrid analogs with bulky substituents (e.g., halogenated aryl groups) show improved selectivity. For example, bromination at the 4-position enhances target binding without increasing toxicity .

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Methodology : Discrepancies in occupancy or thermal parameters are addressed using SHELXL’s restraints (e.g., DFIX, SIMU). For CYP199A4 complexes, iterative refinement against high-resolution data (≤1.8 Å) and validation via R-free values ensure accuracy .

Q. How does ligand displacement in enzyme active sites affect catalytic activity?

  • Methodology : Competitive binding assays (e.g., fluorescence quenching) and molecular dynamics (MD) simulations quantify displacement kinetics. In CYP199A4, 4-methoxybenzoic acid displaces the triazole ligand, converting the enzyme to a five-coordinate high-spin state, which alters substrate oxidation efficiency .

Q. What design principles govern the assembly of metal-organic frameworks (MOFs) using this ligand?

  • Methodology : Solvothermal synthesis with Cd(II) or Cu(II) salts yields coordination polymers. The triazole’s nitrogen atoms act as bridging ligands, forming 3D networks (e.g., [Cd(TBA)₂]·3H₂O with 1D channels). Structural diversity arises from pH control and counterion selection .

Analytical Challenges & Data Interpretation

Q. How are conflicting cytotoxicity results between similar triazole derivatives reconciled?

  • Methodology : Meta-analysis of IC50 datasets identifies substituent effects. For example, electron-withdrawing groups (e.g., Br) at specific positions enhance apoptosis in cancer cells but not normal cells, explaining selectivity discrepancies .

Q. What spectroscopic methods distinguish protonation states of the triazole moiety in solution?

  • Methodology : pH-dependent ¹H-NMR and IR spectroscopy track shifts in N–H stretching (~2500 cm⁻¹) and aromatic proton signals. These correlate with tautomeric forms (1H vs. 4H), affecting metal-binding behavior .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid
Reactant of Route 2
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4-bromo-2-(1H-1,2,4-triazol-1-yl)benzoic acid

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